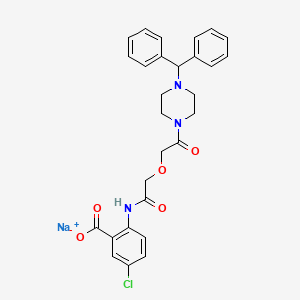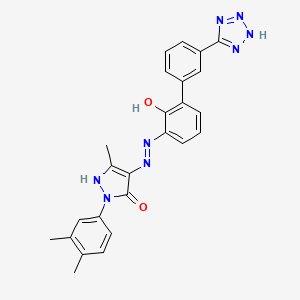
TPO agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPO agonist 1 is a thrombopoietin (TPO) agonist extracted from patent WO2008134338A1, compound TPO mimetic . It is used as promoters of thrombopoiesis and megakaryocytopoiesis to treat thrombocytopenia . The two thrombopoietin receptor agonists (TPO-RA), eltrombopag and romiplostim, were licensed in the US for treatment of immune thrombocytopenia (ITP) in 2008 and, since then, their use has progressively increased around the world .
Molecular Structure Analysis
The molecular formula of TPO agonist 1 is C25H22N8O2 . Its molecular weight is 466.49 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
TPO agonist 1 is a solid substance . It is soluble in DMSO at a concentration of ≥ 36 mg/mL . The storage conditions recommended are powder at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación
Primary Immune Thrombocytopenia (ITP) Treatment : TPO receptor agonists, such as romiplostim and eltrombopag, are novel treatments for patients with chronic ITP, aimed at increasing platelet production through interactions with the TPO receptor on megakaryocytes. These agents have been effective in increasing platelet counts, decreasing bleeding events, and reducing the need for adjunctive or rescue treatments in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).
Use in Pregnancy : TPO receptor agonists (Tpo-RAs) have been used in the management of severe thrombocytopenia in pregnant immune thrombocytopenia (ITP) women refractory to standard therapies (Liebman, 2020).
Clinical Application in Thrombocytopenia : The discovery and application of TPO and TPO receptor (TPOR) agonists have changed the clinical treatment of thrombocytopenia. These compounds exert favorable clinical effects without the adverse events caused by traditional treatments (Li & Zheng, 2014).
Hematological Disorders Beyond ITP : TPO receptor agonists have been used in patients with refractory primary immune thrombocytopenia, secondary ITP, and non-ITP conditions, showing response rates largely similar to those seen in previous studies without new adverse events reported (Gudbrandsdottir, Frederiksen, & Hasselbalch, 2012).
In Tumor Cell Lines and Primary Tumors : TPO receptor agonists are also used for the treatment of thrombocytopenia that may develop due to various conditions like immune thrombocytopenia, chemotherapy, chronic hepatitis C infection, or myelodysplastic syndromes. Their utility in correcting thrombocytopenia in clinical settings has been suggested by their specific action on cells of megakaryocytic lineage (Erickson-Miller et al., 2010).
Predicting Treatment Response : Endogenous TPO levels can predict treatment response to TPO receptor agonists in ITP patients, with lower levels predicting improved probability and magnitude of response (Al‐Samkari & Kuter, 2018).
Potential Risks and Side Effects : Although TPO receptor agonists are well-tolerated, concerns about the risks of thromboembolism and bone marrow fibrosis remain. Understanding these risks is crucial for guiding treatment decisions in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).
Mecanismo De Acción
TPO agonist 1, like other TPO agonists, works by binding to the thrombopoietin receptor, activating JAK and STAT pathways, and thus stimulating megakaryocyte growth and platelet production . Eltrombopag, a TPO-RA, is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor .
Safety and Hazards
The safety data sheet for TPO agonist 1 recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is recommended .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSNQYHZCMCURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TPO agonist 1 | |
CAS RN |
376592-42-6 |
Source


|
| Record name | TOTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

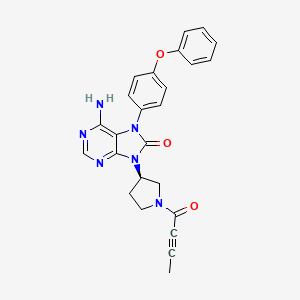
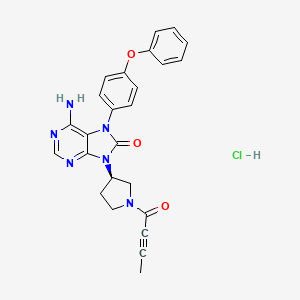
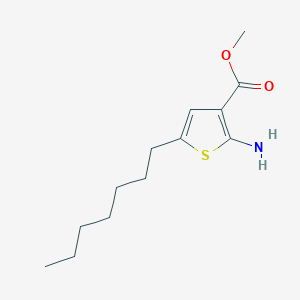

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
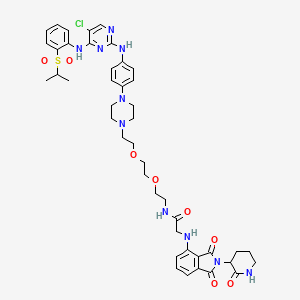
![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

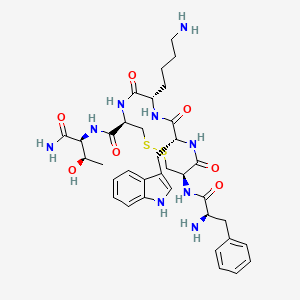

![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
